molecular formula C21H21ClN4O4S B11428669 2-(4-chlorophenoxy)-N-((5-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)acetamide

2-(4-chlorophenoxy)-N-((5-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)acetamide

Cat. No.: B11428669
M. Wt: 460.9 g/mol
InChI Key: HBRQTYVTUNBECK-UHFFFAOYSA-N
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Description

2-(4-CHLOROPHENOXY)-N-{[5-({[(3,5-DIMETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-OXADIAZOL-2-YL]METHYL}ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a chlorophenoxy group, a dimethylphenylcarbamoyl group, and an oxadiazole ring, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-CHLOROPHENOXY)-N-{[5-({[(3,5-DIMETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-OXADIAZOL-2-YL]METHYL}ACETAMIDE involves multiple steps, including the formation of the oxadiazole ring and the attachment of the chlorophenoxy and dimethylphenylcarbamoyl groups. The reaction conditions typically involve the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine. The reactions are often carried out under reflux conditions to ensure complete conversion of reactants to products.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity starting materials and stringent quality control measures ensures the consistency and purity of the final product. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(4-CHLOROPHENOXY)-N-{[5-({[(3,5-DIMETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-OXADIAZOL-2-YL]METHYL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy group using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

    Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(4-CHLOROPHENOXY)-N-{[5-({[(3,5-DIMETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-OXADIAZOL-2-YL]METHYL}ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(4-CHLOROPHENOXY)-N-{[5-({[(3,5-DIMETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-OXADIAZOL-2-YL]METHYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorophenoxyacetic acid: A simpler compound with a chlorophenoxy group, used as a plant growth regulator.

    3,5-Dimethylphenylcarbamate: Contains a dimethylphenylcarbamoyl group, used in the synthesis of pharmaceuticals.

    1,3,4-Oxadiazole derivatives: A class of compounds with an oxadiazole ring, known for their diverse biological activities.

Uniqueness

2-(4-CHLOROPHENOXY)-N-{[5-({[(3,5-DIMETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-OXADIAZOL-2-YL]METHYL}ACETAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C21H21ClN4O4S

Molecular Weight

460.9 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N-[[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]acetamide

InChI

InChI=1S/C21H21ClN4O4S/c1-13-7-14(2)9-16(8-13)24-19(28)12-31-21-26-25-20(30-21)10-23-18(27)11-29-17-5-3-15(22)4-6-17/h3-9H,10-12H2,1-2H3,(H,23,27)(H,24,28)

InChI Key

HBRQTYVTUNBECK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(O2)CNC(=O)COC3=CC=C(C=C3)Cl)C

Origin of Product

United States

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